Cross-Coupling Reactivity: 3-Iodo is Superior to 3-Bromo as a Substrate for Palladium Catalysis
The 3-iodo moiety is a critical structural determinant for efficient palladium-catalyzed cross-coupling. The weaker C-I bond undergoes oxidative addition to Pd(0) catalysts much more readily than the corresponding C-Br bond in 3-bromo analogs. This translates directly to higher yields and milder reaction conditions, a fact that makes the 3-iodo derivative the preferred building block for diversifying the indazole core [1]. The versatility of this handle is well-documented for Suzuki-Miyaura [2], Heck [3], and Sonogashira reactions, enabling a broad range of C-C bond formations.
| Evidence Dimension | Reactivity in Palladium-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | Highly reactive; enables Suzuki, Heck, and Sonogashira reactions under mild conditions. |
| Comparator Or Baseline | 3-Bromo-1H-indazole-6-carboxylate analog (CAS 192945-56-5) |
| Quantified Difference | Qualitative: 3-iodo derivatives are recognized as significantly more reactive than 3-bromo derivatives in Pd-catalyzed cross-couplings. The rate-determining oxidative addition step is faster for C-I bonds [1]. |
| Conditions | Standard palladium-catalyzed cross-coupling conditions (e.g., Pd(PPh3)4, Pd(OAc)2) with aryl boronic acids, alkenes, or alkynes [REFS-2, REFS-3, REFS-4]. |
Why This Matters
Procuring the 3-iodo compound ensures higher synthetic efficiency and broader reaction scope, making it the superior choice for generating diverse libraries of indazole-based molecules.
- [1] Collot, V., Dallemagne, P., Bovy, P. R., & Rault, S. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: a general and flexible route to 3-arylindazoles. Tetrahedron, 55(22), 6917-6924. View Source
- [2] Collot, V., Dallemagne, P., Bovy, P. R., & Rault, S. (2000). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: a mild and flexible strategy to design 2-aza tryptamines. Tetrahedron Letters, 41(22), 4363-4366. View Source
- [3] Collot, V., Dallemagne, P., Bovy, P. R., & Rault, S. (2002). Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines. Tetrahedron Letters, 43(10), 1833-1836. View Source
